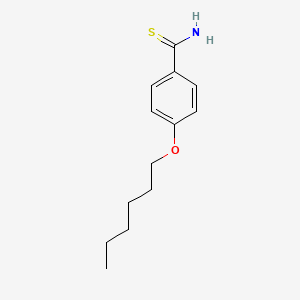
4-Hexoxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexoxybenzenecarbothioamide is an organic compound characterized by the presence of a hexoxy group attached to a benzene ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexoxybenzenecarbothioamide typically involves the reaction of 4-hexoxybenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hexoxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hexoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexoxybenzenecarbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of a hexoxy group.
4-Ethoxybenzenecarbothioamide: Contains an ethoxy group instead of a hexoxy group.
4-Butoxybenzenecarbothioamide: Features a butoxy group in place of the hexoxy group.
Uniqueness: 4-Hexoxybenzenecarbothioamide is unique due to the presence of the longer hexoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and potentially more versatile in various applications.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-hexoxybenzenecarbothioamide |
InChI |
InChI=1S/C13H19NOS/c1-2-3-4-5-10-15-12-8-6-11(7-9-12)13(14)16/h6-9H,2-5,10H2,1H3,(H2,14,16) |
InChI Key |
VVSQCBQOOWLYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


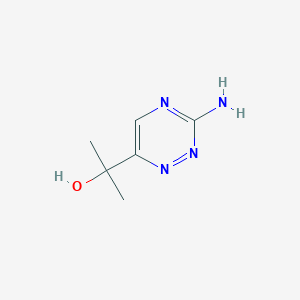
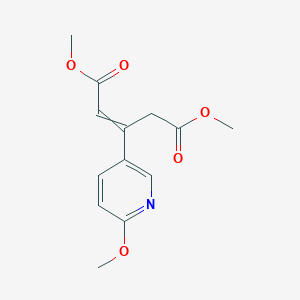
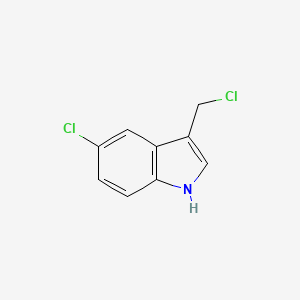
![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
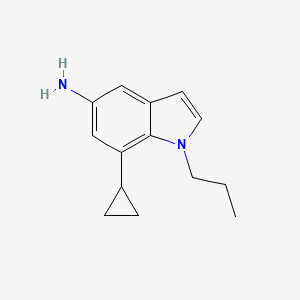
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
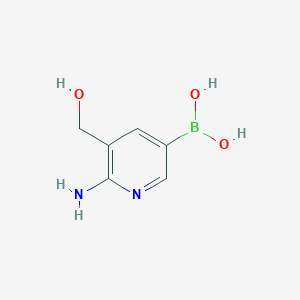
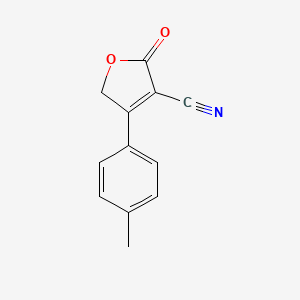
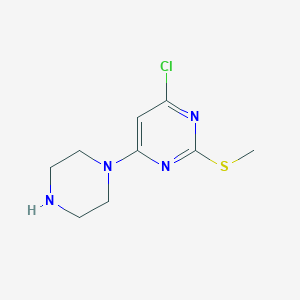
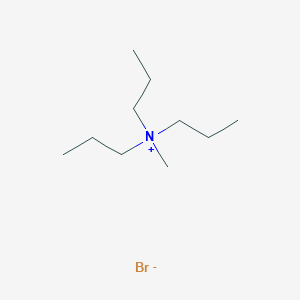
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
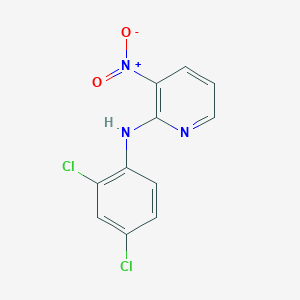
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
